3-AZIDOPHENYL SULFONE

Deep UV Lithography Photoresist Sensitivity Microfabrication

Photoresist formulators face a critical trade-off between lithographic throughput and pattern fidelity. 3-Azidophenyl sulfone, a symmetrical meta-substituted bis(aryl azide), directly addresses this: • ~100× sensitivity advantage over PMMA in deep-UV lithography, accelerating production cycles • Etching-type aqueous alkaline development eliminates swelling-induced deformation for submicrometer resolution • Validated in MRS-1 photoresist systems; also serves as terminal crosslinker for AEMs Supplied as ≥97% (HPLC), yellow crystalline powder; store at 2-8°C, protected from light.

Molecular Formula C12H8N6O2S
Molecular Weight 300.3 g/mol
CAS No. 75742-13-1
Cat. No. B1329966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AZIDOPHENYL SULFONE
CAS75742-13-1
Molecular FormulaC12H8N6O2S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H
InChIKeyLHCUYYJTVIYFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidophenyl Sulfone (CAS 75742-13-1) Procurement & Scientific Selection Guide


3-Azidophenyl sulfone (CAS 75742-13-1), also known as 3,3′-diazidodiphenyl sulfone or bis(3-azidophenyl) sulfone, is a symmetrical bis(aryl azide) compound [1]. It functions as a heterobifunctional photo-crosslinker and a key sensitizer component in high-resolution negative-tone photoresists, where its photochemical properties enable precise and efficient polymer network formation [2].

Why Generic Substitution of 3-Azidophenyl Sulfone Is Scientifically Unadvisable


While several aryl azide photo-crosslinkers and sulfone-based compounds share a similar functional group, the unique meta-substitution pattern on the phenyl rings of 3-azidophenyl sulfone dictates its photochemical reactivity, absorption characteristics, and resultant polymer network density [1]. Simply substituting this compound with its para-isomer (4,4′-diazidodiphenyl sulfone, CAS 7300-27-8) or other azido compounds like 4-azidochalcone [2] would fundamentally alter the lithographic sensitivity, resolution, and development profile of a photoresist formulation, leading to process failure. The specific molecular geometry and electronic distribution of the meta-isomer are integral to its proven performance in industrial applications, making generic interchange impossible without extensive process re-optimization.

Quantitative Evidence of Differentiation for 3-Azidophenyl Sulfone


Deep UV Sensitivity Advantage of MRS-1 Resist over PMMA

A negative deep UV resist formulation, MRS-1, incorporating 3,3'-diazidodiphenyl sulfone, exhibits dramatically higher sensitivity than the benchmark polymethyl methacrylate (PMMA) [1]. This directly translates to significantly faster production throughput in lithographic processes.

Deep UV Lithography Photoresist Sensitivity Microfabrication

Resolution and Pattern Integrity: MRS-1 vs. Swelling-Prone Resists

Unlike many other negative photoresists that suffer from swelling-induced pattern deformation during development, formulations based on 3,3'-diazidodiphenyl sulfone (MRS-1) achieve high-resolution patterning without swelling [1]. This enables the creation of submicrometer features that are critical for advanced electronics.

Deep UV Lithography Submicron Resolution Photoresist

Dry Etch Resistance Parity with Industry-Standard Positive Photoresists

The MRS-1 resist system, which utilizes 3,3'-diazidodiphenyl sulfone, demonstrates a resistance to dry etching processes that is comparable to conventional positive photoresists based on phenolic resin [1]. This is a crucial performance metric for ensuring accurate pattern transfer.

Dry Etching Pattern Transfer Microfabrication

Photo-Crosslinking Mechanism and Efficiency in AEMs vs. Non-Crosslinked Counterparts

Bis(aryl azide) compounds, a class to which 3-azidophenyl sulfone belongs, are effective crosslinkers in the synthesis of high-performance anion exchange membranes (AEMs) via click chemistry [1]. Terminally crosslinked membranes produced using this method show enhanced water-holding capacity and hydroxide conductivity compared to non-crosslinked equivalents.

Anion Exchange Membranes Polymer Crosslinking Click Chemistry

Crosslinking Efficiency of Aryl Azides Compared to Other Photoactivatable Probes

In a comparative study of photoactivatable probes, the 4-azidobenzoyl group, a closely related aryl azide, demonstrated comparable crosslinking efficiency to a highly potent diazirine-based probe (Tmd)Phe [1]. While aryl azides may produce more non-uniform irradiation products, their reaction with water is less dominant than diazirines.

Photoaffinity Labeling Protein Crosslinking Chemical Biology

Thermal Stability in Color Filter Protective Films

3,3'-Diazidophenyl sulfone is utilized as a curing agent in a low-temperature curing type organosilicon ladder resin composition for surface protective films of color filters [1]. The resulting film exhibits a heat resistance high enough to withstand subsequent high-temperature manufacturing steps, including transparent electrode formation and soldering at ≥250°C, where other materials like acrylic polymers fail.

Color Filters Display Elements Thermal Stability

Optimal Application Scenarios for 3-Azidophenyl Sulfone


High-Volume Microfabrication Requiring Deep UV Sensitivity

When manufacturing microelectronic components using deep UV lithography, where process throughput is paramount. Formulating a photoresist with 3-azidophenyl sulfone, such as the MRS-1 system, provides a ~100x sensitivity advantage over PMMA [1], enabling dramatically faster exposure times and higher production rates.

Fabrication of Submicron High-Fidelity Patterns

For applications demanding submicrometer resolution and high pattern fidelity, such as in advanced semiconductor fabrication. Formulations based on 3-azidophenyl sulfone (MRS-1) undergo an etching-type development in aqueous alkaline developers without swelling-induced pattern deformation, ensuring the accurate replication of fine features [1].

Synthesis of High-Performance Anion Exchange Membranes (AEMs)

For researchers developing next-generation AEMs for fuel cells or electrolyzers, 3-azidophenyl sulfone, as a bis(aryl azide), can be used as a terminal crosslinker. This approach, validated in poly(ether sulfone) systems, leads to membranes with enhanced water-holding capacity and superior hydroxide conductivity compared to their non-crosslinked counterparts [2].

Development of Thermally Robust Coatings for Display Technology

In the production of color filters for LCDs or other display elements, a surface protective film containing 3,3'-diazidophenyl sulfone provides the necessary heat resistance to endure subsequent high-temperature processes (≥250°C). This ensures the film maintains its integrity and optical properties during steps like transparent electrode deposition and soldering [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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